molecular formula C8H15NO B3053040 3,3,5,5-Tetramethylpyrrolidin-2-one CAS No. 50455-47-5

3,3,5,5-Tetramethylpyrrolidin-2-one

Cat. No. B3053040
CAS RN: 50455-47-5
M. Wt: 141.21 g/mol
InChI Key: TVGBHYDZLMHSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5,5-Tetramethylpyrrolidin-2-one is a chemical compound with the molecular formula C8H15NO . It is a member of the pyrrolidinone family, which are cyclic amides of amino acids .


Molecular Structure Analysis

The molecular structure of 3,3,5,5-Tetramethylpyrrolidin-2-one consists of a five-membered pyrrolidinone ring with four methyl groups attached . The presence of these methyl groups and the cyclic structure of the compound contribute to its unique physical and chemical properties .

Scientific Research Applications

Mass Spectrometry and Stable Free Radicals

3-Substituted-2,2,5,5-tetramethylpyrrolidine nitroxides, derivatives of 3,3,5,5-Tetramethylpyrrolidin-2-one, are utilized in mass spectrometry due to their stability as free radicals. They are essential in synthesizing ‘spin labels’ and demonstrate unique fragmentation patterns when ionized, providing valuable insights into molecular structures and interactions (Davies, Morrison, & Barratt, 1974).

Novel Synthesis Applications

3,3,5,5-Tetramethylpyrrolidin-2-one derivatives have been pivotal in synthesizing new chemical entities. For example, the synthesis of stable dihydroboryl {BH2} anion using (CAACMe)BH2 Br, a derivative of 3,3,5,5-Tetramethylpyrrolidin-2-one, led to the development of a powerful boron nucleophile (Arrowsmith et al., 2018).

Biochemistry and Protein Studies

In biochemistry, derivatives of 3,3,5,5-Tetramethylpyrrolidin-2-one are used to study protein interactions. Maleimide and isomaleimide pyrrolidine-nitroxide spin labels are synthesized and characterized to understand their binding to various biological molecules, providing insights into molecular structures and protein dynamics (Barratt, Davies, & Evans, 1971).

Magnetic Resonance Imaging (MRI)

Derivatives of 3,3,5,5-Tetramethylpyrrolidin-2-one are used as contrast agents in MRI. Nitroxide radicals derived from this compound participate in cellular redox reactions, affecting the contrast in MRI images. These properties enable the noninvasive assessment of the intracellular redox status in medical imaging applications (Hyodo et al., 2006).

Organic Chemistry and Catalysis

The compound is used in organic synthesis and catalysis. For example, it is involved in the organocatalytic ring expansion of beta-lactams to gamma-lactams, showcasing its utility in creating novel organic structures and pharmaceuticals (Alcaide et al., 2005).

properties

IUPAC Name

3,3,5,5-tetramethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9-6(7)10/h5H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGBHYDZLMHSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495674
Record name 3,3,5,5-Tetramethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5,5-Tetramethylpyrrolidin-2-one

CAS RN

50455-47-5
Record name 3,3,5,5-Tetramethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,5,5-Tetramethylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3,3,5,5-Tetramethylpyrrolidin-2-one
Reactant of Route 3
3,3,5,5-Tetramethylpyrrolidin-2-one
Reactant of Route 4
3,3,5,5-Tetramethylpyrrolidin-2-one
Reactant of Route 5
3,3,5,5-Tetramethylpyrrolidin-2-one
Reactant of Route 6
3,3,5,5-Tetramethylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.